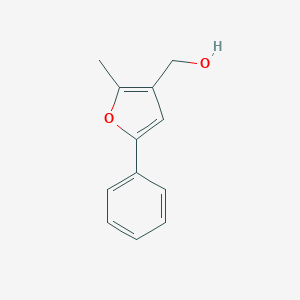
(2-Methyl-5-phenylfuran-3-yl)methanol
Overview
Description
“(2-Methyl-5-phenylfuran-3-yl)methanol” is a chemical compound . It is also known as a furan derivative, which is a class of organic compounds that contain a furan ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
The synthesis of “(2-Methyl-5-phenylfuran-3-yl)methanol” involves several steps . The process begins with the reaction of ethyl 2-methyl-5-phenyl-3-furancarboxylate with lithium aluminum hydride in tetrahydrofuran at 0° C. After the reaction, the mixture is treated with 1N hydrochloric acid, poured into water, and extracted with ethyl acetate. The organic layer is then washed with saturated brine and dried over magnesium sulfate. The solvent is evaporated under reduced pressure to yield the title compound.Molecular Structure Analysis
The molecular formula of “(2-Methyl-5-phenylfuran-3-yl)methanol” is C12H12O2 . The InChI code for this compound is 1S/C12H12O2/c1-9-11(8-13)7-12(14-9)10-5-3-2-4-6-10/h2-7,13H,8H2,1H3 .Physical And Chemical Properties Analysis
“(2-Methyl-5-phenylfuran-3-yl)methanol” is a yellow liquid . It has a molecular weight of 188.23 g/mol .Scientific Research Applications
Environmental Science
Lastly, the study of furan compounds like (2-Methyl-5-phenylfuran-3-yl)methanol is significant in environmental science. They can be used to understand the degradation processes of organic compounds in nature, which is essential for assessing environmental pollution and developing biodegradation strategies.
Each of these fields leverages the unique chemical structure of (2-Methyl-5-phenylfuran-3-yl)methanol for diverse applications, demonstrating the compound’s versatility in scientific research .
Safety And Hazards
The safety information for “(2-Methyl-5-phenylfuran-3-yl)methanol” indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes eye irritation (H320), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P302+P352), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes if it gets in the eyes (P305+P351+P338) .
properties
IUPAC Name |
(2-methyl-5-phenylfuran-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-9-11(8-13)7-12(14-9)10-5-3-2-4-6-10/h2-7,13H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHRCRWVQWYBKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380071 | |
| Record name | (2-methyl-5-phenylfuran-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-5-phenylfuran-3-yl)methanol | |
CAS RN |
111787-91-8 | |
| Record name | (2-methyl-5-phenylfuran-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


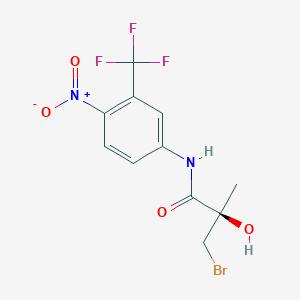
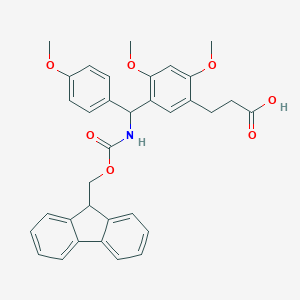
![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B54093.png)


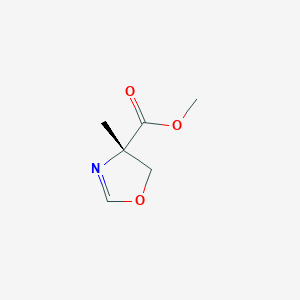
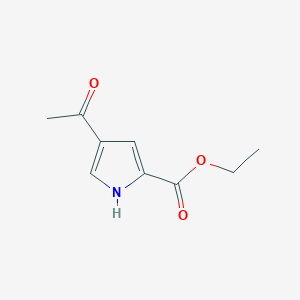
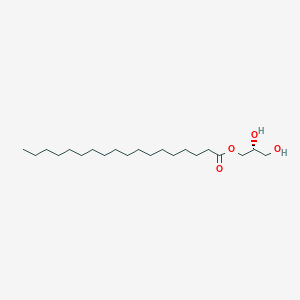
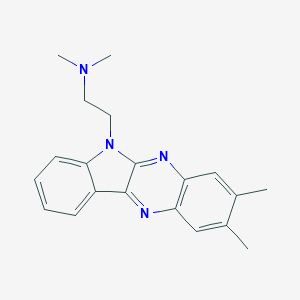
![methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-4-chloro-3-oxobutan-2-yl]pyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B54109.png)


![Methyl [2-(2-chloro-2-oxoethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B54119.png)